Pfe-pkis 35
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Overview
Description
PFE-PKIS 35 is a compound included in the Published Kinase Inhibitor Set (PKIS), a chemogenomic library distributed by GlaxoSmithKline and the Structural Genomics Consortium at the University of North Carolina. This compound is part of a collection designed to provide broad coverage of the kinome and to serve as a tool for exploring the roles of understudied kinases in disease processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of kinase inhibitors like PFE-PKIS 35 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
PFE-PKIS 35, like other kinase inhibitors, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under conditions such as elevated temperatures and specific pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of this compound .
Scientific Research Applications
PFE-PKIS 35 has been utilized in various scientific research applications, including:
Chemistry: As a chemical probe to study kinase activity and inhibition.
Biology: To investigate the role of specific kinases in cellular processes.
Medicine: Potential therapeutic applications in targeting diseases driven by kinase dysregulation.
Industry: Used in drug discovery and development pipelines to identify new therapeutic targets.
Mechanism of Action
PFE-PKIS 35 exerts its effects by inhibiting specific kinases, which are enzymes that play crucial roles in cellular signaling pathways. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby modulating downstream signaling pathways. This inhibition can lead to altered cellular functions and has potential therapeutic implications in diseases such as cancer .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to PFE-PKIS 35 include other kinase inhibitors such as:
GW296115: Another compound in the PKIS library with potent kinase inhibition.
THZ531: A kinase inhibitor with cytotoxic effects in certain cell lines.
UNC10225101A: A compound with similar kinase inhibitory properties.
Uniqueness
This compound is unique in its specific kinase inhibition profile and its inclusion in the PKIS library, which is designed to cover a broad range of kinases. Its selectivity and potency make it a valuable tool for studying understudied kinases and their roles in disease processes .
Properties
Molecular Formula |
C18H17N5O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-morpholin-4-yl-5-(1H-1,2,4-triazol-5-yl)thiophene-3-carbonitrile |
InChI |
InChI=1S/C18H17N5O3S2/c1-28(24,25)13-4-2-12(3-5-13)15-14(10-19)18(23-6-8-26-9-7-23)27-16(15)17-20-11-21-22-17/h2-5,11H,6-9H2,1H3,(H,20,21,22) |
InChI Key |
CPEZYFQSNQRHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(SC(=C2C#N)N3CCOCC3)C4=NC=NN4 |
Origin of Product |
United States |
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